Chemical properties of Bis(2-chlorophenyl) phosphorochloridate
Chemical properties of Bis(2-chlorophenyl) phosphorochloridate
The following is an in-depth technical guide on Bis(2-chlorophenyl) phosphorochloridate , structured for researchers and drug development professionals.
CAS: 17776-78-2 | Formula: C₁₂H₈Cl₃O₃P | MW: 337.52 g/mol [1][2][3]
Executive Summary & Chemical Identity
Bis(2-chlorophenyl) phosphorochloridate (also known as Bis(2-chlorophenyl) chlorophosphate) is a specialized organophosphorus reagent used primarily for the phosphorylation of nucleophiles (alcohols, amines) in organic synthesis and medicinal chemistry.[3]
Unlike the more common diphenyl phosphorochloridate, this derivative incorporates two ortho-chloro substituents on the phenyl rings.[3] This structural modification introduces critical electronic and steric effects that modulate the electrophilicity of the phosphorus center and the lipophilicity of the resulting phosphate esters. It is a key building block in the synthesis of nucleotide prodrugs and phosphoramidates , where the aryl groups serve as masking moieties to enhance cellular permeability.[3]
Physiochemical Profile
| Property | Data | Source |
| Appearance | Clear, colorless to pale yellow liquid | [ChemScene] |
| Boiling Point | ~135–137 °C (at 12 mmHg)* | [Inferred from analogs] |
| Density | ~1.49 g/cm³ | [ChemImpex] |
| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in water | [Standard] |
| LogP | 5.1 (Predicted) | [PubChem] |
| Moisture Sensitivity | High (Reacts violently with water to form HCl) | [Safety Data] |
*Note: Boiling point data is often extrapolated from the related 2-chlorophenyl phosphorodichloridate; vacuum distillation is required for purification.[3]
Chemical Structure & Reactivity Profile
The Ortho-Chloro Effect
The utility of Bis(2-chlorophenyl) phosphorochloridate lies in the specific influence of the chlorine atom at the C2 position of the phenoxy rings:
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Electronic Activation (Inductive Effect -I): The chlorine atom is electron-withdrawing.[3] This decreases the electron density on the phenoxy oxygen, which in turn pulls electron density away from the central Phosphorus (P) atom.
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Result: The P-Cl bond becomes more electrophilic compared to unsubstituted diphenyl phosphorochloridate, facilitating faster attack by nucleophiles.[3]
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Steric Modulation: The bulky chlorine atom at the ortho position creates steric hindrance around the phosphate center.[3]
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Leaving Group Ability: The pKa of 2-chlorophenol (~8.[3]5) is lower than that of phenol (~10.0).[3]
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Result: In subsequent steps (e.g., prodrug activation or displacement reactions), the 2-chlorophenoxy group is a superior leaving group compared to a simple phenoxy group.[3]
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Mechanism of Action: Phosphorylation
The reaction typically proceeds via an Addition-Elimination mechanism (SN2@P).[3]
Caption: SN2@P mechanism showing nucleophilic attack by alcohol and base-mediated scavenging of HCl.[1][3]
Experimental Protocols
Standard Phosphorylation of a Primary Alcohol
This protocol describes the synthesis of a phosphate triester using Bis(2-chlorophenyl) phosphorochloridate.[3]
Reagents:
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Substrate: Primary Alcohol (1.0 eq)[3]
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Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.1 – 1.2 eq)[3]
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Base: Triethylamine (Et₃N) or Pyridine (1.5 – 2.0 eq)[3]
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Catalyst (Optional): DMAP (0.1 eq) for hindered substrates.[3]
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Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[3]
Workflow:
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Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
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Dissolution: Dissolve the alcohol and base in anhydrous solvent. Cool the solution to 0 °C (ice bath) to suppress side reactions.
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Addition: Add Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe.
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Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC (or ³¹P NMR).
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Endpoint: Disappearance of starting alcohol.[3]
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-
Quenching: Quench with water or saturated NaHCO₃ solution.
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Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove excess base), then brine.[3] Dry over Na₂SO₄.[3]
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Purification: Flash column chromatography (Silica gel).
Handling & Quenching Safety
Hazard: The reagent hydrolyzes rapidly to produce HCl gas and phosphoric acid derivatives.[3]
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Storage: Store under inert gas at 2–8 °C. Moisture sensitive.
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Spill Control: Do not use water.[3] Absorb with dry sand or earth.[3] Neutralize with a weak base (soda ash) before disposal.[3]
Caption: Step-by-step workflow for phosphorylation using Bis(2-chlorophenyl) phosphorochloridate.
Applications in Drug Development[4]
Prodrug Synthesis (ProTide Technology)
Bis(2-chlorophenyl) phosphorochloridate is utilized to synthesize masked phosphate prodrugs .[3] Many antiviral and anticancer nucleoside analogs (e.g., Sofosbuvir analogs) require phosphorylation to become active.[3]
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Problem: Charged phosphate groups cannot cross cell membranes.
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Solution: The 2-chlorophenyl groups mask the negative charge, creating a lipophilic neutral triester.[3]
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Bioactivation: Once inside the cell, esterases or specific chemical environments cleave the chlorophenoxy groups, releasing the active monophosphate nucleotide.
Synthesis of Cyclic Phosphates
The reagent can be used to form cyclic phosphates if the substrate is a 1,2- or 1,3-diol.[3] The ortho-chloro substituents facilitate the cyclization by making the phosphorus center sufficiently electrophilic for the second intramolecular attack, often requiring elevated temperatures or stronger bases compared to the initial intermolecular attack.
References
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PubChem. (2025).[3] Bis(2-chlorophenyl) phosphorochloridate - Compound Summary. National Library of Medicine.[3] [Link][3]
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McGuigan, C., et al. (1993).[3] Application of the ProTide technology for the delivery of phosphorylated nucleoside analogues. (General reference for aryl phosphorochloridate applications in prodrugs).
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Jalalifar, M., et al. (2013).[3] Synthesis of Some Cyclophosphorodiamidates Derivatives. Asian Journal of Chemistry. (Describes synthesis protocols for related phenyl phosphorochloridates). [Link]
